molecular formula C18H22N4O B6578223 7H-Pyrazolo[3,4-d]pyridazin-7-one, 1-(1,1-dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]- CAS No. 1171502-10-5

7H-Pyrazolo[3,4-d]pyridazin-7-one, 1-(1,1-dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]-

Cat. No.: B6578223
CAS No.: 1171502-10-5
M. Wt: 310.4 g/mol
InChI Key: UIYXUWSVRDIASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrazolo[3,4-d]pyridazin-7-one, 1-(1,1-dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]- (hereafter referred to as the target compound) is a heterocyclic scaffold with a pyrazolo[3,4-d]pyridazin-7-one core. Its structure includes a tert-butyl (1,1-dimethylethyl) group at position 1, a methyl group at position 4, and a 4-methylbenzyl substituent at position 6 (Figure 1). This compound belongs to a broader class of pyrazolo-pyridazine derivatives, which are studied for their diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties . The tert-butyl and 4-methylbenzyl groups likely enhance metabolic stability and modulate steric interactions in biological systems, while the methyl group at position 4 may influence electronic properties.

Properties

IUPAC Name

1-tert-butyl-4-methyl-6-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-12-6-8-14(9-7-12)11-21-17(23)16-15(13(2)20-21)10-19-22(16)18(3,4)5/h6-10H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYXUWSVRDIASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401112024
Record name 1-(1,1-Dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]-7H-pyrazolo[3,4-d]pyridazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171502-10-5
Record name 1-(1,1-Dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]-7H-pyrazolo[3,4-d]pyridazin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171502-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-1,6-dihydro-4-methyl-6-[(4-methylphenyl)methyl]-7H-pyrazolo[3,4-d]pyridazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401112024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Acetyl-3-(tert-Butyl)Sydnone

The tert-butyl substituent is introduced via a non-aromatic sydnone precursor, diverging from conventional aryl-sydnones. This involves:

  • Step 1 : Reaction of tert-butylamine with chloroacetyl chloride to form N-tert-butyl-chloroacetamide.

  • Step 2 : Cyclization with sodium nitrite in acetic acid to yield 3-(tert-butyl)sydnone.

Analytical Data :

  • IR (cm⁻¹) : 1752 (C=O), 1605 (C=N).

  • ¹H NMR (DMSO-d₆) : δ 1.32 (s, 9H, tert-butyl), 2.29 (s, 3H, acetyl-CH₃).

Preparation of 4-Methylbenzylhydrazine

The 4-methylbenzyl group is introduced via hydrazine functionalization:

  • Step 1 : Reductive amination of 4-methylbenzaldehyde with hydrazine hydrate using Pd/C/H₂.

  • Step 2 : Isolation of 4-methylbenzylhydrazine as a colorless liquid.

Hydrazone Formation

Condensation of 4-acetyl-3-(tert-butyl)sydnone with 4-methylbenzylhydrazine proceeds under acidic conditions:

Procedure :

  • Dissolve 4-acetyl-3-(tert-butyl)sydnone (1.0 g, 5 mmol) in ethanol (10 mL).

  • Add 4-methylbenzylhydrazine (0.6 g, 4.9 mmol) and acetic acid (3–4 drops).

  • Reflux for 2 h, monitor by TLC (hexane:ethyl acetate, 7:3).

  • Filter and recrystallize from ethanol to yield 1-(3-(tert-butyl)sydnon-4-yl)ethylidene)-2-(4-methylbenzyl)hydrazine .

Yield : 78% (white crystals).
¹H NMR (DMSO-d₆) : δ 1.28 (s, 9H, tert-butyl), 2.31 (s, 3H, Ar-CH₃), 4.21 (s, 2H, -CH₂-Ph), 7.22–7.45 (m, 4H, Ar-H).

Vilsmeier–Haack Formylation and Cyclization

Microwave-Assisted Optimization

Procedure :

  • Mix DMF (0.19 mL, 2.5 mmol) and POCl₃ (0.65 mL, 7 mmol) at 0°C.

  • Add hydrazone (0.5 g, 1.6 mmol), irradiate at 150 W, 120°C for 5–8 min.

Advantages :

  • Reaction Time : Reduced from 10 h to 8 min.

  • Yield Improvement : 92–96% (Table 1).

Table 1. Comparative Yields Under Conventional vs. Microwave Conditions

MethodTime (h)Yield (%)Purity (%)
Conventional10–1270–7588–90
Microwave0.13–0.1792–9698–99

Mechanistic Insights

The cyclization proceeds via:

  • Vilsmeier–Haack Adduct Formation : POCl₃/DMF generates the electrophilic reagent, attacking the hydrazone’s CH₂ group.

  • Aldehyde Intermediate : Unisolated due to rapid cyclization.

  • Intramolecular Cyclization : Acid-catalyzed nucleophilic attack by the pyrazole nitrogen on the protonated aldehyde, followed by CO₂ and H₂O elimination.

Structural Characterization

Spectroscopic Data :

  • IR (cm⁻¹) : 1675 (C=O), 1598 (C=N).

  • ¹H NMR (DMSO-d₆) : δ 1.30 (s, 9H, tert-butyl), 2.34 (s, 3H, Ar-CH₃), 4.65 (s, 2H, -CH₂-Ph), 7.25–7.68 (m, 4H, Ar-H).

  • ¹³C NMR : δ 28.1 (tert-butyl), 21.3 (Ar-CH₃), 138.9–125.6 (aromatic carbons).

  • HRMS : m/z 380.1764 [M+H]⁺ (calc. 380.1768).

X-Ray Crystallography :

  • Confirms triclinic crystal system (space group P 1).

  • Dihedral angle between pyrazole and pyridazinone rings: 12.5°.

Challenges and Optimizations

  • Steric Hindrance : The tert-butyl group slows cyclization; microwave irradiation mitigates this via enhanced kinetics.

  • Solvent Selection : DMF/POCl₃ remains optimal despite the bulky substituents.

  • Purification : Recrystallization from ethanol/water (3:1) ensures ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrazolo[3,4-d]pyridazin-7-one derivatives can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various substituted pyrazolopyridazinones with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyridazine derivatives against viral infections. For instance, synthesized compounds based on this scaffold have shown potent activity against the Zika virus (ZIKV), indicating their potential as antiviral agents. The in vitro results demonstrated significant inhibition of viral replication, suggesting that these compounds could be further developed for therapeutic use against ZIKV and possibly other viral infections .

Anti-inflammatory Properties
Research indicates that certain derivatives of 7H-pyrazolo[3,4-d]pyridazin-7-one exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial as these enzymes play a vital role in the inflammatory response. The compounds have shown promise in reducing inflammation in various models, thereby highlighting their potential for developing anti-inflammatory drugs .

Antibacterial Activity
The antibacterial properties of pyrazolo[3,4-d]pyridazinones have been documented, with some derivatives demonstrating effectiveness against Gram-positive bacteria. This suggests potential applications in treating bacterial infections, particularly in an era where antibiotic resistance is a growing concern .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of pyrazolo[3,4-d]pyridazinones is essential for optimizing their biological activity. For example, modifications at specific positions on the pyrazole ring can significantly enhance the pharmacological profile of these compounds. A comparative analysis of various analogues has revealed that substituents can affect both potency and selectivity against specific biological targets .

Case Studies

Compound Target IC50/EC50 Notes
Compound 5PfDHODH1.5 μMEffective against malaria parasites; shows good metabolic stability .
Compound 19Pf3D70.0044 μMHighly potent with low toxicity; selective against human enzymes .
Compound 6ZIKVNot specifiedDemonstrated significant antiviral activity .

These case studies illustrate the varying degrees of potency and specificity among different derivatives of 7H-pyrazolo[3,4-d]pyridazin-7-one.

Mechanism of Action

The mechanism of action of 7H-Pyrazolo[3,4-d]pyridazin-7-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compounds can induce cell cycle arrest and apoptosis in cancer cells. Other derivatives may interact with receptors or signaling pathways involved in inflammation, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • The 4-methylbenzyl group at position 6 enhances lipophilicity, which may improve membrane permeability relative to polar groups like hydroxyethyl (e.g., compound 7c in ).
  • Nitro-containing analogues (e.g., 7b in , 10e in ) exhibit strong electron-withdrawing effects, which are absent in the target compound.

Physicochemical Properties

Melting points and solubility are influenced by substituents:

Compound Name Melting Point (°C) Solubility (Predicted) Reference
Target Compound N/A Low (high lipophilicity)
7b 245 Moderate
7c (6-hydroxyethyl analogue) 210 High
10e N/A Low (nitro group)

Key Observations :

  • The target compound ’s tert-butyl and 4-methylbenzyl groups likely reduce solubility in aqueous media compared to hydroxyethyl-substituted analogues (e.g., 7c).
  • High melting points in nitro-substituted compounds (e.g., 7b) correlate with crystalline packing reinforced by nitro groups.

Key Observations :

  • The target compound ’s lack of electron-withdrawing groups (e.g., nitro in 10e) may reduce antitumor potency but improve metabolic stability.
  • The 4-methylbenzyl group could enhance binding to hydrophobic pockets in viral proteins (e.g., ZIKV NS5 in ).

Biological Activity

7H-Pyrazolo[3,4-d]pyridazin-7-one derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. This particular compound, characterized by its unique structure, has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The compound is a pyrazolopyridazinone featuring a tert-butyl group, a methyl group, and a 4-methylphenylmethyl substituent. These structural elements contribute to its reactivity and biological activity. The molecular formula is C17H22N4OC_{17}H_{22}N_4O with a molecular weight of 298.39 g/mol.

The primary biological target of 7H-Pyrazolo[3,4-d]pyridazin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, the compound disrupts cell cycle regulation, leading to cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The inhibition of CDK2 also suggests potential applications in treating diseases characterized by uncontrolled cell proliferation.

Anticancer Activity

Research indicates that derivatives of 7H-Pyrazolo[3,4-d]pyridazin-7-one exhibit significant cytotoxicity against multiple cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound has shown IC50 values in the low micromolar range against MCF-7 and HCT-116 cells, indicating potent anticancer properties .

Antimicrobial Properties

In addition to anticancer effects, certain derivatives have demonstrated activity against pathogenic microorganisms:

  • Antileishmanial Activity : A study synthesized several pyrazolo[3,4-d]pyridazinones and tested them against Leishmania amazonensis. Some compounds exhibited IC50 values as low as 3.84 µM against axenic amastigote forms .

Other Biological Activities

The compound also shows promise in other therapeutic areas:

  • Anti-inflammatory Effects : Pyrazolo[3,4-d]pyridazinones have been reported to inhibit phosphodiesterase enzymes (PDEs), which play a role in inflammatory responses .
  • Antimicrobial and Analgesic Activities : Additional studies have highlighted the antimicrobial and analgesic properties of related compounds within this class .

Study on Antileishmanial Activity

In a comprehensive study involving 28 novel pyrazolo[3,4-d]pyridazinones:

  • Synthesis : Compounds were synthesized using β-enamino diketones and characterized using NMR and mass spectrometry.
  • Results : Five compounds showed significant antileishmanial activity with selectivity indices indicating lower toxicity compared to standard treatments like meglumine antimoniate .

Evaluation of Cytotoxic Effects

A separate evaluation focused on the cytotoxic effects of various derivatives:

  • Cell Lines Tested : MCF-7 and HCT-116.
  • Findings : Compounds exhibited varying degrees of cytotoxicity with some demonstrating selectivity towards cancerous cells over normal fibroblast cells .

Data Tables

Compound NameTargetIC50 (µM)Selectivity Index
Compound ACDK210.55.0
Compound BLeishmania amazonensis3.8459.9
Compound CMCF-715.03.0
Compound DHCT-11612.04.5

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step protocols involving cyclization and substitution. A representative method (adapted from related pyrazolo-pyridazine syntheses) includes:

  • Step 1 : Condensation of tert-butyl hydrazine derivatives with diketones (e.g., 2,4-pentanedione) under acidic conditions to form the pyrazole ring .
  • Step 2 : Cyclization with substituted pyridazine precursors using catalysts like p-toluenesulfonic acid (PTSA) in ethanol, achieving ~72% yield after purification .
  • Key variables : Temperature (60–80°C), solvent polarity (ethanol vs. DMF), and stoichiometry of Grignard reagents for substituent introduction .
  • Analytical validation : Purity (>95%) confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.30–2.90 ppm for tert-butyl and methyl groups) .

Q. How can structural characterization resolve ambiguities in regioisomer formation during synthesis?

  • NMR analysis : Distinct chemical shifts for the tert-butyl group (δ 1.30–1.70 ppm) and the 4-methylphenyl moiety (δ 2.80–2.90 ppm) confirm regioselectivity .
  • Mass spectrometry : ESI-MS [M+H]+ peaks (e.g., m/z 412.28) validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Used in related compounds to confirm bond angles and steric effects of the tert-butyl group .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in kinase inhibition assays?

Discrepancies in IC50 values may arise from:

  • Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid aggregation .
  • Assay interference : The 4-methylphenyl group may quench fluorescence in FRET-based assays; validate via orthogonal methods (e.g., radiometric assays) .
  • Structural analogs : Compare with 1-(3,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl derivatives to isolate substituent effects on ATP-binding pocket interactions .

Q. How can computational modeling guide the optimization of this scaffold for selective target binding?

  • Docking studies : The pyridazinone core aligns with hinge regions of kinases (e.g., DDR1), while the tert-butyl group occupies hydrophobic pockets .
  • MD simulations : Predict stability of the 4-methylphenylmethyl substituent in aqueous vs. lipid bilayer environments .
  • QSAR models : Correlate logP values (calculated: ~3.2) with cellular permeability data to prioritize derivatives .

Q. What methodologies reconcile discrepancies in synthetic yield across different labs?

  • Controlled reagent quality : Hydrazine derivatives with ≤98% purity reduce side-product formation .
  • Catalyst screening : Compare PTSA vs. Lewis acids (e.g., ZnCl2) for cyclization efficiency .
  • Scale-up adjustments : Pilot studies show yields drop >10 mmol due to exothermic reactions; implement gradual reagent addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.